molecular formula C16H18F3N3O B2434883 N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide CAS No. 1645359-49-4

N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide

Cat. No.: B2434883
CAS No.: 1645359-49-4
M. Wt: 325.335
InChI Key: PHKOBHIQZSQFCZ-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide is a useful research compound. Its molecular formula is C16H18F3N3O and its molecular weight is 325.335. The purity is usually 95%.
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Scientific Research Applications

Electrophore Reagent Applications

Acetamide, 2-amino-N-[[3,5-bis(trifluoromethyl)phenyl]-methyl]-N-methyl-, monohydrochloride, known as AMACE1, demonstrates significant utility as an electrophore reagent for trace organic analysis. Synthesized from N-tritylglycine, AMACE1 is coupled under aqueous conditions to various analytes indicative of oxidative sugar damage to DNA, including glycolate and alpha-hydroxy-gamma-butyrolactone. This coupling, facilitated by cyanoborohydride and a water-soluble carbodiimide, leads to products detectable by gas chromatography/electron capture mass spectrometry. The broad applicability of AMACE1 to analytes with keto or carboxylic acid groups positions it as a valuable tool in the field of trace organic analysis (Lu & Giese, 2000).

Synthesis of Antimalarial Drug Intermediates

N-(2-Hydroxyphenyl)acetamide serves as a critical intermediate in the natural synthesis of antimalarial drugs. Its production through the chemoselective monoacetylation of 2-aminophenol, catalyzed by Novozym 435, underscores the compound's significance in medicinal chemistry. The process optimization for this synthesis, including the selection of vinyl acetate as the optimal acyl donor, provides insights into efficient drug precursor production. This kinetically controlled synthesis, guided by Lineweaver–Burk plots and a ternary complex model, illustrates the intricate mechanisms involved in creating valuable pharmaceutical intermediates (Magadum & Yadav, 2018).

Properties

IUPAC Name

N-(cyanomethyl)-2-[[2-[2-(trifluoromethyl)phenyl]cyclopentyl]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O/c17-16(18,19)13-6-2-1-4-11(13)12-5-3-7-14(12)22-10-15(23)21-9-8-20/h1-2,4,6,12,14,22H,3,5,7,9-10H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKOBHIQZSQFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NCC(=O)NCC#N)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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